molecular formula C20H23N3O2 B13451204 Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13451204
M. Wt: 337.4 g/mol
InChI Key: KYORCCLWYWBZGN-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemically synthesized small molecule with the molecular formula C₂₁H₂₅N₃O₂ and a molecular weight of 351.45 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as key structural motifs in compounds with significant biochemical properties. Scientific literature reports related structures demonstrating potent utility as selective peripheral benzodiazepine receptor ligands , COX-2 selective inhibitors , HMG-CoA reductase inhibitors , and CRF1 antagonists . Furthermore, recent patent literature indicates that 3,5-disubstituted pyrazolo[1,5-a]pyrimidine derivatives are explored for their antifungal and antibacterial applications , highlighting the ongoing interest in this chemical space for developing new therapeutic agents to treat infectious diseases . The specific substitution pattern on this molecule—featuring a phenyl ring at the 3-position, a 2-methylpropyl group at the 2-position, and an ester moiety at the 6-position—makes it a valuable intermediate for synthetic and medicinal chemistry researchers. It is ideal for constructing compound libraries, exploring structure-activity relationships (SAR), and developing novel bioactive molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H23N3O2/c1-5-25-20(24)16-12-21-19-18(15-9-7-6-8-10-15)17(11-13(2)3)22-23(19)14(16)4/h6-10,12-13H,5,11H2,1-4H3

InChI Key

KYORCCLWYWBZGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)CC(C)C)C3=CC=CC=C3)N=C1)C

Origin of Product

United States

Preparation Methods

Condensation of 5-Amino-3-arylpyrazoles with β-Dicarbonyl Esters

A key step in the preparation involves the condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate or similar β-dicarbonyl esters. This reaction forms the pyrazolo[1,5-a]pyrimidine core with an ethyl carboxylate group at position 6 and a methyl substituent at position 7.

  • Reaction conditions: Heating the amino-pyrazole with ethyl 2,4-dioxopentanoate under reflux in an appropriate solvent such as ethanol or acetic acid.
  • Outcome: Formation of ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate as the primary product.
  • Reference: This method is supported by crystallographic studies showing the planar fused ring system and substituent positions, confirming the structure of the product.

Alkylation at the 2-Position with 2-Methylpropyl Group

Comparative Table of Preparation Steps

Step Reaction Type Starting Materials Conditions Yield (%) Notes
1 Condensation 5-Amino-3-phenylpyrazole + ethyl 2,4-dioxopentanoate Reflux in ethanol or acetic acid 70-85 Forms pyrazolo[1,5-a]pyrimidine core
2 Alkylation Pyrazolo[1,5-a]pyrimidine intermediate + 2-methylpropyl halide Base (K2CO3/NaH), DMF, 60-80°C 60-75 Introduces 2-methylpropyl group
3 Phenyl substitution 5-Amino-3-phenylpyrazole or halogenated intermediate + phenylboronic acid (Suzuki) Pd catalyst, base, inert atmosphere 65-80 Alternative to starting with phenyl
4 Purification Crude product Silica gel chromatography - Yields analytically pure compound

Research Findings and Characterization

  • Structural confirmation: X-ray crystallography confirms the fused ring planarity and substituent orientations, with dihedral angles near 1.3°, indicating near coplanarity of the pyrazolo and pyrimidine rings and the phenyl substituent.
  • Spectroscopic data: NMR and mass spectrometry support the successful synthesis and purity of the compound.
  • Biological relevance: The pyrazolo[1,5-a]pyrimidine scaffold is known for biological activities including receptor binding and enzyme inhibition, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Structural Analogues

Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate ()

  • Core Structure : Triazolo[4,3-a]pyrimidine (vs. pyrazolo[1,5-a]pyrimidine in the target compound).
  • Substituents : 3-(2-hydroxyphenyl), 1,5-diphenyl, and 7-methyl groups.
  • Key Data: Melting point: 206°C. IR peaks: 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O).

2.1.2 Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate ()

  • Core Structure : 4,5-Dihydropyrazolo[1,5-a]pyrimidine (saturated ring).
  • Substituents: 2-(phenylamino), 5-aryl, and 7-methyl groups.
  • Biological Activity : Moderate CDK2 inhibition and antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines .
Functional Analogues

Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate ()

  • Core Structure : Tetrazolo[1,5-a]pyrimidine (nitrogen-rich heterocycle).
  • Substituents : 4-bromophenyl, 5-trifluoromethyl.
  • Crystallographic Data :
    • Puckering parameters (Q, θ, φ): 0.125 Å, 109.7°, 11.7°.
    • Dihedral angle between tetrazole and bromophenyl planes: 89.53° .

2.2.2 Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate ()

  • Substituents: 7-amino, 3-cyano.
  • Safety Data: GHS-compliant handling required due to reactivity of cyano and amino groups .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound 337.43 Not reported ~3.5
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-triazolo[4,3-a]pyrimidine-6-carboxylate 452.5 206 ~2.8
Ethyl 7-(4-bromophenyl)-5-CF₃-tetrazolo[1,5-a]pyrimidine-6-carboxylate 418.19 Not reported ~4.1

Biological Activity

Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.

Structural Information

The molecular formula of this compound is C20H23N3O2C_{20}H_{23}N_{3}O_{2}. The compound features a complex structure that allows for various interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown activity against various cancer cell lines, with mechanisms often involving inhibition of specific kinases or enzymes critical for tumor growth. For instance:

  • In vitro studies demonstrated that certain pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies .
  • Case Study : Research conducted on a related pyrazolo[1,5-a]pyrimidine demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.

Enzymatic Inhibition

This compound has also shown promise as an enzyme inhibitor :

  • Kinase Inhibition : The compound has been reported to inhibit various kinases involved in signal transduction pathways that regulate cell growth and survival. This activity suggests potential applications in treating diseases characterized by aberrant kinase activity .
  • Case Study : A study focusing on a similar scaffold revealed that modifications at specific positions enhanced the inhibitory activity against protein kinases, which could be applicable to the design of new therapeutics .

Synthetic Pathways

The synthesis of this compound typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications:

Reagent Reaction Conditions Yield (%)
3-Amino-5-methyl-1H-pyrazoleAcetic acid reflux65–98%
1,1,1-Trichloro-4-alkoxy-3-alken-2-onesAcetic acid refluxHigh yield

This table summarizes typical reagents and yields associated with synthesizing pyrazolo[1,5-a]pyrimidines.

Q & A

Q. What are the optimal synthetic routes for Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how are yields maximized?

The synthesis typically involves multi-step procedures with careful optimization of reaction conditions. Key steps include:

  • Cyclocondensation : Reacting 2-ethoxymethylidene-3-oxo esters with aminotetrazoles under reflux in ethanol (12–24 hours) to form the pyrazolo[1,5-a]pyrimidine core .
  • Substituent Introduction : Alkylation or arylation at the 2- and 3-positions using isobutyl halides or phenylboronic acids under Pd-catalyzed cross-coupling conditions .
  • Yield Optimization : Temperature control (70–90°C) and pH adjustment (neutral to slightly acidic) are critical for minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >70% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and aromaticity. For example, the ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.2–4.4 ppm (CH2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 337.43 for C20H23N3O2) .
  • Infrared (IR) Spectroscopy : Stretching bands at 1700–1750 cm⁻¹ confirm ester carbonyl groups .

Advanced Research Questions

Q. How does crystallographic analysis elucidate the molecular conformation and intermolecular interactions?

  • X-ray Diffraction : Single-crystal studies reveal a monoclinic lattice (space group P21/c) with a puckered pyrimidine ring (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°, φ = 11.7°) .
  • Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) stabilize dimer formation in the crystal lattice .
  • Software Use : SHELX suite refines structural models, achieving R1 < 0.05 for high-resolution data .

Q. What strategies mitigate byproduct formation during derivatization reactions?

  • Selective Protection : Blocking reactive sites (e.g., 7-hydroxy group) with trimethylsilyl chloride before introducing bulky substituents .
  • Catalytic Optimization : Using Pd(PPh3)4 instead of Pd(OAc)2 reduces aryl halide homocoupling byproducts .
  • Reaction Monitoring : Real-time HPLC-MS identifies intermediates (e.g., azide derivatives) to adjust reaction timelines .

Q. How do substituents influence pharmacological activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Trifluoromethyl Groups : Enhance binding affinity to enzymes (e.g., PI3K) by forming halogen bonds with catalytic lysine residues .
  • Cyclopropyl vs. Phenyl : Cyclopropyl at position 5 increases metabolic stability (t1/2 > 6 hours in microsomal assays) compared to phenyl .
  • Hydroxy vs. Methoxy : 7-Hydroxy derivatives exhibit stronger antiproliferative activity (IC50 = 2.1 µM vs. 8.7 µM in HeLa cells) due to hydrogen bonding with kinase ATP pockets .

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